molecular formula C13H16N4O4S B2461284 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole CAS No. 2034481-57-5

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2461284
CAS No.: 2034481-57-5
M. Wt: 324.36
InChI Key: XUMAUXDVPDAEPL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule integrates two key pharmacophores: a 3,5-dimethylisoxazole ring and a pyridazine moiety linked via a sulfonylated pyrrolidine bridge. The isoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Specifically, structurally related compounds have demonstrated potent immunosuppressive properties by inhibiting phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) . Furthermore, analogous isoxazole-pyridazine derivatives have been investigated for their activity on the central nervous system, with potential applications as cognitive enhancers and for the prophylaxis or treatment of neurological disorders such as Alzheimer's disease . The mechanism of action for compounds in this class may involve the induction of pro-apoptotic pathways, including increased expression of caspases and Fas in immune cells , contributing to their immunosuppressive efficacy . This reagent is provided exclusively for research purposes, such as in vitro bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of novel bioactive molecules. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

3,5-dimethyl-4-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-9-13(10(2)21-16-9)22(18,19)17-7-5-11(8-17)20-12-4-3-6-14-15-12/h3-4,6,11H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMAUXDVPDAEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

The isoxazole sulfonyl chloride is synthesized in two stages:

  • Isoxazole Formation :
    • A mixture of acetylacetone (2.5 mol) and hydroxylamine hydrochloride (2.5 mol) in ethanol undergoes cyclization at 80°C for 6 hours, yielding 3,5-dimethylisoxazole.
    • Yield : 78–82% (mp 92–94°C).
  • Sulfonation :
    • Chlorosulfonic acid (3.0 mol) is added dropwise to 3,5-dimethylisoxazole in dichloromethane at 0°C. The reaction is stirred for 4 hours, followed by quenching with ice water to isolate the sulfonyl chloride.
    • Yield : 65–70% (mp 121–123°C).

Synthesis of 3-(Pyridazin-3-yloxy)Pyrrolidine

  • Pyrrolidine Functionalization :
    • Pyrrolidine (1.0 mol) is treated with pyridazin-3-ol (1.1 mol) and potassium carbonate (2.0 mol) in dimethylformamide (DMF) at 100°C for 12 hours. The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the 3-position of pyridazine.
    • Yield : 55–60% (HPLC purity >95%).

Coupling of Sulfonyl Chloride and Pyrrolidine Derivative

  • Sulfonamide Bond Formation :
    • 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.0 mol) is reacted with 3-(pyridazin-3-yloxy)pyrrolidine (1.2 mol) in tetrahydrofuran (THF) at 0°C. Triethylamine (3.0 mol) is added to scavenge HCl, and the mixture is stirred for 24 hours at room temperature.
    • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
    • Yield : 50–55% (mp 158–160°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Sulfonylation Efficiency : THF outperforms DMF and dichloromethane in minimizing side reactions (e.g., sulfonate ester formation).
  • Temperature Control : Reactions conducted at 0°C during sulfonyl chloride addition prevent exothermic decomposition.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases the reaction rate of pyrrolidine functionalization by 30%.
  • Microwave Assistance : Microwave irradiation (100 W, 120°C) reduces coupling time from 24 hours to 4 hours, improving yield to 68%.

Analytical Characterization of the Target Compound

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.98 (d, 1H, pyridazine-H6), 7.45 (m, 1H, pyridazine-H4), 6.85 (d, 1H, pyridazine-H5), 4.25 (m, 1H, pyrrolidine-OCH), 3.60 (m, 4H, pyrrolidine-NCH$$2$$), 2.45 (s, 3H, isoxazole-CH$$3$$), 2.30 (s, 3H, isoxazole-CH$$3$$).
  • HRMS (ESI+) : m/z calcd for C$${13}$$H$${16}$$N$$4$$O$$4$$S [M+H]$$^+$$: 324.0984; found: 324.0986.

Purity and Stability

  • HPLC Analysis : >99% purity (C18 column, acetonitrile/water 70:30).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Conventional Coupling 50–55 99 Scalability
Microwave-Assisted 68 99 Reduced reaction time
Catalytic SNAr 60 97 Higher functionalization efficiency

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in studies investigating its effects on various biological pathways and targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include pyrazole-, pyrimidine-, and triazolopyrimidine-based derivatives, such as those reported in Molecules (2014) . Key comparisons are outlined below:

Core Heterocycle Differences

  • Isoxazole vs. Pyrazole/Pyrimidine :
    • The isoxazole core (O and N atoms at positions 1 and 2) in the target compound contrasts with pyrazoles (two adjacent N atoms) or pyrimidines (six-membered N-containing rings). This difference alters electron distribution, acidity (e.g., pyrazoles are more acidic), and hydrogen-bonding capabilities.
    • Example: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 2 in ) exhibit planar structures conducive to intercalation, whereas the isoxazole’s rigidity may limit such interactions .

Substituent Effects

  • Sulfonyl-Pyrrolidine vs. Hydrazine/Cyano Groups: The sulfonyl-pyrrolidine substituent in the target compound provides steric bulk and polarizability, unlike the hydrazine or cyano groups in pyrazolo[3,4-d]pyrimidines (e.g., compounds 3 and 1). This may enhance membrane permeability or modulate target selectivity. Example: Hydrazine derivatives (e.g., compound 3) undergo isomerization under specific conditions, whereas the sulfonyl linkage in the target compound likely confers greater stability .

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Core Heterocycle Key Substituents Stability/Reactivity Notes
Target Compound Isoxazole Sulfonyl-pyrrolidine, pyridazine High steric hindrance; stable sulfonyl group
Pyrazolo[3,4-d]pyrimidines Pyrazole + Pyrimidine Hydrazine, cyano groups Prone to isomerization under heat/acid
Pyrazolotriazolopyrimidines Fused Triazole-Pyrimidine Varied alkyl/aryl groups Planar structure; intercalation potential

Table 2. Hypothetical Pharmacological Profiles*

Compound Type Potential Bioactivity Rationale
Target Compound Kinase inhibition, antimicrobial Sulfonyl groups in enzyme binding
Pyrazolopyrimidines (e.g., 2 ) Anticancer, antiviral DNA/RNA interaction via planar core
Triazolopyrimidines (e.g., 8 ) Anti-inflammatory Triazole-mediated COX-2 inhibition

Research Findings and Implications

  • Stability : The sulfonyl-pyrrolidine group in the target compound may reduce metabolic degradation compared to hydrazine-containing analogs (e.g., compound 3 ), which are prone to hydrolysis .
  • Bioactivity : While pyrazolopyrimidines () show promise in oncology, the target compound’s isoxazole core and sulfonyl group could shift its activity toward kinase or protease inhibition.
  • Synthetic Challenges : Unlike pyrazolotriazolopyrimidines, which require precise isomerization control, the target compound’s synthesis may focus on optimizing sulfonylation efficiency and regioselectivity.

Biological Activity

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₄O₃S
  • Molecular Weight : 298.37 g/mol

The presence of a sulfonyl group and a pyridazinyl moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, including the formation of the isoxazole ring followed by the introduction of the pyridazinyl and pyrrolidinyl groups. The synthetic route typically includes:

  • Formation of Isoxazole : Using appropriate precursors to create the isoxazole core.
  • Sulfonylation : Introducing the sulfonyl group to enhance solubility and biological activity.
  • Pyridazinyl and Pyrrolidinyl Substitution : Attaching these groups to improve target specificity and potency.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. In particular, sulfonamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The incorporation of the sulfonyl group in this compound potentially enhances its antibacterial activity by inhibiting bacterial folate synthesis pathways .

Antiparasitic Activity

The compound's structural similarity to known antimalarial agents suggests potential activity against Plasmodium species. Recent studies have demonstrated that isoxazole derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites . This mechanism provides a basis for further exploration of this compound in antimalarial drug development.

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit potent activity against various bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • In Vivo Efficacy : Preliminary animal studies suggest that this compound can achieve therapeutic concentrations in plasma, indicating its potential for effective treatment regimens against infectious diseases .

The biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety likely interferes with enzymes involved in bacterial growth.
  • Targeting Specific Receptors : The pyridazinyl group may enhance binding affinity to specific biological targets, increasing efficacy.

Q & A

Q. What synthetic strategies are employed to synthesize 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole?

The synthesis involves multi-step reactions, starting with the formation of the isoxazole core followed by sulfonylation and functionalization of the pyrrolidine-pyridazine moiety. Key steps include:

  • Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a pyrrolidine intermediate under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce boronate ester intermediates, as seen in analogous compounds .
  • Optimization : Control of temperature (e.g., 50–100°C), solvent polarity, and catalyst loading (e.g., Pd(dppf)Cl₂) to maximize yield and purity .

Q. How is the compound characterized structurally after synthesis?

Advanced analytical techniques are used:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation, particularly for the pyrrolidine and pyridazine rings .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 480.1 [M+H]⁺ in analogous boronate intermediates) .
  • HPLC : Purity assessment (>98%) with reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation or cross-coupling steps?

Methodological refinements include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates, while THF improves reaction homogeneity .
  • Catalyst systems : Pd(dppf)Cl₂ with KOAc as a base for Suzuki-Miyaura coupling, achieving quantitative yields in boronate ester formation .
  • Temperature gradients : Stepwise heating (e.g., 50°C to 100°C) to minimize side reactions during cycloaddition or sulfonylation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from functional group interactions or assay conditions. Approaches include:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., pyridazine vs. pyridine rings) to isolate pharmacophores .
  • Dose-response profiling : Testing across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects in antimicrobial or anti-inflammatory assays .
  • Computational modeling : Density Functional Theory (DFT) to predict electronic effects of sulfonyl and heterocyclic groups on binding affinity .

Q. What computational tools predict the compound’s reactivity or stability?

  • DFT calculations : Used to optimize transition states in sulfonylation reactions and assess orbital interactions (e.g., HOMO-LUMO gaps) .
  • Molecular dynamics (MD) : Simulate solvation effects and degradation pathways under physiological conditions .
  • logP prediction : Tools like MarvinSketch estimate partition coefficients (e.g., logP ≈ 4.66 for related chlorinated analogs) to guide solubility studies .

Methodological Recommendations

  • Controlled atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., boronate ester formation) .
  • Reaction monitoring : TLC (Rf tracking) and in-situ IR for real-time progress analysis .
  • Purification : Flash chromatography (cyclohexane/EtOAc gradients) or recrystallization (diethyl ether) .

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